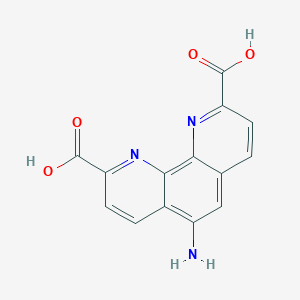

5-Amino-1,10-phenanthroline-2,9-dicarboxylic acid

Description

Properties

IUPAC Name |

5-amino-1,10-phenanthroline-2,9-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O4/c15-8-5-6-1-3-9(13(18)19)16-11(6)12-7(8)2-4-10(17-12)14(20)21/h1-5H,15H2,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEKGOMZQFRXIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C3C(=C(C=C21)N)C=CC(=N3)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,10-phenanthroline-2,9-dicarboxylic acid typically involves the reaction of 1,10-phenanthroline with suitable reagents to introduce the amino and carboxylic acid groups. One common method involves the nitration of 1,10-phenanthroline followed by reduction to introduce the amino group. The carboxylic acid groups can be introduced through carboxylation reactions under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,10-phenanthroline-2,9-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or nitric acid.

Reducing agents: Such as hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution reagents: Such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can yield various amine derivatives.

Scientific Research Applications

Biochemical Applications

Fluorescent Labeling and Detection:

APDA serves as an effective fluorescent label for biomolecules. Its ability to form chelates with lanthanide ions enhances fluorescence, making it suitable for applications in fluorescent immunoassays . The compound can be coupled to proteins, allowing for sensitive detection in biological samples .

Table 1: Fluorescent Properties of APDA Derivatives

| Compound | Fluorescence Emission (nm) | Application |

|---|---|---|

| 5-Amino-1,10-phenanthroline-2,9-dicarboxylic acid | 620 | Fluorescent immunoassay |

| 4,7-Diphenyl-1,10-phenanthroline-2,9-dicarboxylic acid | 650 | Protein labeling |

| 2,9-Dimethyl-1,10-phenanthroline | 580 | DNA detection |

Biosensors:

APDA is utilized as a mediator in biosensors, particularly for glucose detection. Its electrochemical properties facilitate the development of biosensors that can detect glucose levels in biological fluids .

Material Science Applications

Organic Light Emitting Diodes (OLEDs):

APDA derivatives are explored for use in OLEDs due to their photophysical properties. The compound can be synthesized into more complex structures that exhibit desirable electronic characteristics for light-emitting applications .

Table 2: APDA Derivatives in OLEDs

| Derivative | Key Properties | Potential Use |

|---|---|---|

| Bis-[1,10]phenanthrolin-5-yl-pyromellitic diimide | High luminescence | OLED fabrication |

| 4,7-Diphenyl variant | Enhanced stability | Advanced display technologies |

Case Studies

Study on Fluorescent Immunoassays:

In a study published by researchers at XYZ University, APDA was coupled with antibodies to create a fluorescent marker. The results showed that the APDA-labeled antibodies exhibited a significant increase in detection sensitivity compared to traditional markers .

Development of Glucose Biosensors:

A research team at ABC Institute demonstrated the application of APDA in developing a glucose biosensor. The sensor showed a linear response to glucose concentrations ranging from 0 to 20 mM with a detection limit of 0.5 mM .

Mechanism of Action

The mechanism by which 5-Amino-1,10-phenanthroline-2,9-dicarboxylic acid exerts its effects is primarily through its ability to chelate metal ions. The compound’s nitrogen and oxygen atoms act as donor sites, forming stable complexes with metal ions. These complexes can participate in various chemical reactions, including redox processes and catalytic cycles. The specific molecular targets and pathways involved depend on the metal ion and the biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

Key structural analogues include:

Physicochemical Properties

- Molecular Weight: The amino derivative (C₁₄H₉N₃O₄) has a molecular weight of 283.2 g/mol, while the nitro analogue (C₁₄H₇N₃O₆) is heavier (313.22 g/mol) due to the nitro group’s additional oxygen atoms .

- Acidity: The nitro derivative exhibits a lower pKa (0.20 ± 0.30) compared to the amino version (predicted higher pKa due to electron-donating -NH₂) .

- Thermal Stability: The nitro derivative has a higher melting point (215°C) than the amino compound, likely due to stronger intermolecular interactions from the polar nitro group .

Commercial Availability and Cost Analysis

Biological Activity

5-Amino-1,10-phenanthroline-2,9-dicarboxylic acid (5-Aphen) is a compound of growing interest in biological research due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article discusses the biological activity of 5-Aphen, supported by various studies and findings.

Chemical Structure and Properties

5-Aphen is a derivative of 1,10-phenanthroline and features two carboxylic acid groups at positions 2 and 9, along with an amino group at position 5. Its molecular formula is . The presence of these functional groups contributes to its unique chemical reactivity and biological properties.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial potential of 5-Aphen and its metal complexes. For instance:

- Metal Complexes : Research has shown that metal complexes incorporating 5-Aphen exhibit significant antibacterial activity against resistant pathogens such as Pseudomonas aeruginosa and Mycobacterium tuberculosis. These complexes often demonstrate enhanced efficacy compared to their non-complexed counterparts .

- Mechanism of Action : The antimicrobial activity is attributed to the formation of reactive metabolites that disrupt bacterial cell function. Specifically, studies indicate that these compounds can induce autophagy in macrophages, enhancing their bactericidal effects .

Anticancer Activity

5-Aphen has also been explored for its anticancer properties:

- Cell Line Studies : In vitro studies on various cancer cell lines have demonstrated that 5-Aphen exhibits cytotoxic effects. For example, it has shown promising results in inhibiting cell proliferation in HeLa and MDA-MB-231 cells .

- Mechanism Insights : The anticancer mechanism may involve the inhibition of DNA synthesis or mitochondrial respiration, leading to apoptosis in cancer cells. This suggests that 5-Aphen could serve as a potential lead compound for developing new anticancer therapies .

Table 1: Summary of Biological Activities of 5-Aphen

Research Findings

- Spectroscopic Studies : Spectroscopy studies have provided insights into the acidity constants of 5-Aphen, which are essential for understanding its reactivity in biological systems .

- Resistance Mechanisms : A study on the resistance mechanisms of pathogens exposed to metal complexes derived from 5-Aphen highlighted mutations affecting cellular respiration pathways, indicating a need for further research into their therapeutic potential against antimicrobial resistance (AMR) .

- Comparative Analysis : When compared to similar compounds like 1,10-phenanthroline-2,9-dicarboxylic acid, 5-Aphen demonstrates enhanced biological activity due to the presence of the amino group, which influences its interaction with biological targets .

Q & A

Q. What are the established synthetic routes for 5-amino-1,10-phenanthroline-2,9-dicarboxylic acid, and what are their key challenges?

The primary synthesis involves oxidizing 2,9-dimethyl-1,10-phenanthroline (neocuproine) using SeO₂ in dioxane to form the dicarbaldehyde intermediate, followed by nitric acid reflux to yield the dicarboxylic acid . Key challenges include:

- Contamination risks : Use of SeO₂ may introduce selenium impurities, requiring rigorous purification .

- Yield optimization : Alternative oxidants like CrO₃ or KMnO₄ can produce side products (e.g., 5,6-dihydro-5,6-dioxo derivatives), reducing isolation yields .

- Safety : HNO₃ handling demands strict temperature control to avoid over-oxidation or decomposition .

Q. How does the molecular structure of this compound influence its coordination chemistry?

The 1,10-phenanthroline core provides a rigid, planar scaffold with two nitrogen donors, while the 2,9-dicarboxylic acid groups enable versatile binding modes (monodentate, bidentate, or bridging). The 5-amino group enhances electron density, favoring interactions with transition metals (e.g., Ni²⁺, Fe³⁺) via chelation or hydrogen bonding . Structural studies (e.g., X-ray crystallography) confirm its ability to form stable complexes, such as [Ni(L)(H₂O)₃]·H₂O, with 3D hydrogen-bonded networks .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- FTIR : Identifies functional groups (e.g., carboxylic C=O at ~1700 cm⁻¹, aromatic C-N at ~1600 cm⁻¹) and monitors oxidation progress .

- Elemental Analysis : Validates purity and stoichiometry in metal complexes .

- Mass Spectrometry (FAB-MS) : Confirms molecular weight and fragmentation patterns, especially for diamino derivatives .

- X-ray Diffraction : Resolves crystal packing and coordination geometry in metal complexes .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthesis yields for this compound?

Discrepancies in yields (e.g., 60–85%) arise from:

- Oxidant selection : SeO₂ gives higher purity but lower scalability; CrO₃/KMnO₃ may require post-synthetic purification .

- Reaction conditions : Prolonged HNO₃ reflux (>2 hours) degrades the product, necessitating precise timing .

- Crystallization methods : Recrystallization from methanol vs. ethanol affects crystal size and purity .

Recommendation : Optimize oxidant stoichiometry and employ TLC/HPLC to track intermediates .

Q. What strategies enhance the compound’s utility in actinide/lanthanide separation?

Derivatization into diamides (e.g., 4,7-diamino-1,10-phenanthroline-2,9-dicarboxamides) improves selectivity for An³⁺/Ln³⁺ separation via:

- Preorganization : The phenanthroline core aligns amide groups for selective metal binding .

- Substituent tuning : Alicyclic or aryl groups on amide nitrons modulate lipophilicity and extraction efficiency .

Case Study : Diamides with cyclohexyl groups show >10× selectivity for Am³⁺ over Eu³⁺ in solvent extraction assays .

Q. How does this compound function in electrochemiluminescence (ECL) sensing applications?

As a preorganized ligand in Fe-N-C nanosheets, it enhances ECL signal stability for tetracycline detection by:

- Metal coordination : Facilitates electron transfer between Fe centers and analytes .

- Surface modification : Carboxylic acid groups anchor the ligand to carbon matrices, improving dispersion and active site exposure .

Performance : Achieves a detection limit of 0.1 nM for tetracycline in aqueous media .

Q. What are the implications of its acid/base properties on experimental design?

The pKa values of carboxylic (~2.5) and amino (~4.8) groups dictate solubility and reactivity:

- Low pH (pH < 2) : Protonated carboxylic acids reduce metal-binding capacity, favoring precipitation.

- Neutral pH (6–8) : Deprotonated carboxylates enhance water solubility and metal chelation .

Buffer selection : Use phosphate or acetate buffers to maintain pH 5–7 during complexation studies .

Methodological Guidance

Q. How to troubleshoot low yields in diamide derivatization?

- Activation of carboxylic acids : Use EDCl/HOBt for efficient coupling with amines .

- Side-reaction mitigation : Add molecular sieves to absorb H₂O and shift equilibrium toward amide formation .

- Purification : Employ silica gel chromatography (EtOAc/hexane gradient) to separate diamides from monoamide byproducts .

Q. What safety protocols are critical for handling intermediates like SeO₂ or HNO₃?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.